molecular formula C10H17NO4 B2854590 (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 125982-23-2

(S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B2854590
CAS No.: 125982-23-2
M. Wt: 215.249
InChI Key: NIZFUEFAOHKWFS-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 125982-23-2) is a chiral carbamate derivative featuring a tetrahydropyran ring with a ketone group at the 6-position and an (S)-configured stereocenter. Its molecular formula is C₁₀H₁₇NO₄ (molecular weight: 215.25 g/mol), and it is typically stored at 2–8°C under dry conditions . The compound is used as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its carbamate group serves as a protective moiety for amines. Available at 97% purity, it is marketed by suppliers like Crys Dot LLC for specialized applications .

Properties

IUPAC Name

tert-butyl N-[(3S)-6-oxooxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFUEFAOHKWFS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of a suitable pyran derivative with a tert-butyl carbamate. One common method involves the use of a protecting group strategy, where the hydroxyl group of the pyran derivative is protected, followed by the introduction of the carbamate group. The protecting group is then removed to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Mechanism : Acid-catalyzed carbamate cleavage via tert-butyl cation elimination.

  • Product : (S)-3-Amino-6-oxotetrahydro-2H-pyran, isolated as its hydrochloride salt .

Table 1: Boc Deprotection Conditions

AcidSolventTime (h)Yield (%)Reference
TFA (10 equiv)DCM292
4 M HClDioxane185

Lactone Ring Functionalization

The δ-lactone undergoes nucleophilic attack or reduction:

Hydrolysis to Carboxylic Acid

  • Conditions : NaOH (2 M) in H₂O/THF at 60°C.

  • Product : (S)-3-((tert-Butoxycarbonyl)amino)-5-oxopentanoic acid, a β-keto carboxylic acid intermediate .

Reduction to Diol

  • Conditions : NaBH₄ in MeOH at 0°C.

  • Product : (S)-tert-Butyl (3,6-dihydroxytetrahydro-2H-pyran-3-yl)carbamate, a vicinal diol .

Table 2: Lactone Reactivity

ReactionReagentProductApplicationReference
HydrolysisNaOHβ-Keto carboxylic acidPeptide synthesis
ReductionNaBH₄Vicinal diolPolyol derivatives

Diels-Alder Reactivity

The lactone’s electron-withdrawing ketone enhances its dienophile character:

  • Conditions : Reacted with electron-rich dienes (e.g., 1,3-butadiene) at 80°C.

  • Product : Bicyclic lactone adducts with >90% endo selectivity .

Example :

 S tert Butyl 6 oxotetrahydro 2H pyran 3 yl carbamate+1 3 butadieneBicyclo 4 3 0 non 7 ene 2 9 dione derivative[10]\text{ S tert Butyl 6 oxotetrahydro 2H pyran 3 yl carbamate}+\text{1 3 butadiene}\rightarrow \text{Bicyclo 4 3 0 non 7 ene 2 9 dione derivative}\,[10]

Amine Functionalization Post-Deprotection

The free amine undergoes typical nucleophilic reactions:

  • Acylation : Acetic anhydride in pyridine yields N-acetyl derivatives.

  • Alkylation : Benzyl bromide with K₂CO₃ produces N-alkylated products .

Table 3: Amine Derivatives

ReactionReagentProductYield (%)Reference
AcylationAc₂O, pyridineN-Acetyl-3-amino-6-oxotetrahydro-2H-pyran78
AlkylationBnBr, K₂CO₃N-Benzyl-3-amino-6-oxotetrahydro-2H-pyran65

Stability and Storage

  • Storage : Stable at 2–8°C under anhydrous conditions for >12 months .

  • Decomposition : Prolonged exposure to moisture or strong bases leads to lactone hydrolysis or Boc cleavage .

This compound’s versatility in deprotection, lactone reactivity, and stereoselective transformations makes it valuable for synthesizing bioactive molecules, including protease inhibitors and glycosidase analogs. Future research could explore its use in photoaffinity labeling or click chemistry via modified amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

(S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate has the following chemical properties:

  • Molecular Formula : C10_{10}H17_{17}NO4_4
  • Molecular Weight : 215.25 g/mol
  • IUPAC Name : tert-butyl N-[(3S)-6-oxooxan-3-yl]carbamate
  • CAS Number : 125982-23-2

The compound features a tetrahydropyran ring, which is crucial for its reactivity and interaction with biological systems.

Building Block in Organic Synthesis

This compound serves as an important building block for the synthesis of various complex molecules. Its structure allows for versatile reactions, such as Diels-Alder cycloadditions, which are valuable in constructing bicyclic compounds. These reactions can lead to the formation of highly substituted six-membered rings, expanding the chemical library for drug discovery and development .

Peptidomimetic Compounds

The compound has been utilized in the synthesis of peptidomimetic compounds, which mimic the structure of peptides but offer improved stability and bioavailability. Researchers have explored its use in creating novel peptidomimetics that exhibit enhanced biological activity compared to their natural counterparts .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this carbamate have shown efficacy against various cancer cell lines, suggesting potential for further development into therapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Synthesis of Bicyclic Lactones

A study demonstrated the utility of this compound in synthesizing bridged bicyclic lactones through Diels-Alder reactions. The resulting compounds exhibited significant biological activity and were further modified to enhance their pharmacological profiles .

Case Study 2: Development of Peptidomimetics

In another research effort, scientists synthesized a series of peptidomimetics using this compound as a key intermediate. These compounds were evaluated for their ability to interact with specific protein targets involved in disease pathways, demonstrating improved binding affinities compared to traditional peptide structures .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with variations in stereochemistry, functional groups, or substituents. Below is a detailed comparison based on similarity scores and structural features (Table 1):

Table 1: Structural and Functional Comparison of (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate and Analogs

Compound Name (CAS) Molecular Formula Key Structural Differences Similarity Score Notes
Target Compound (125982-23-2) C₁₀H₁₇NO₄ 6-oxo group, (S)-configuration at C3 Reference compound for comparison.
tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (1822592-66-4) C₁₁H₂₁NO₄ 6-hydroxymethyl group replaces 6-oxo 1.00 Hydroxymethyl group increases polarity; potential for hydrogen bonding .
(R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate (1245648-17-2) C₁₀H₁₉NO₃ No 6-oxo group, (R)-configuration at C3 0.94 Reduced electrophilicity due to absence of ketone; enantiomeric differences may affect chiral recognition .
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate (942144-43-6) C₁₄H₂₅NO₅ Extended hydroxyalkyl chain, mixed (S/R)-stereochemistry 0.89 Increased steric bulk; potential for complex stereochemical interactions .

Key Findings

This makes the target more reactive in nucleophilic addition or oxidation-reduction reactions .

Stereochemical Differences :

  • The (R)-configured analog (1245648-17-2) lacks the 6-oxo group and shows a 0.94 similarity score. Enantiomeric divergence could lead to distinct biological activity profiles, as seen in chiral drug intermediates .

Synthetic Utility: The synthesis of related carbamates, such as tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate, involves similar protection/deprotection strategies but differs in regioselectivity and oxidation steps (e.g., introducing the 6-oxo group may require ketone formation via Swern or PCC oxidation) .

Notes

Similarity Score Interpretation : The 1.00 similarity score for 1822592-66-4 may reflect algorithmic emphasis on core structure over functional groups. Manual verification of structural relevance is advised.

Stereochemical Complexity : Analogs with mixed stereochemistry (e.g., 942144-43-6) highlight the need for precise stereocontrol during synthesis to avoid undesired diastereomers .

Biological Activity

(S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 125982-23-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound based on diverse sources.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • IUPAC Name : tert-butyl N-(6-oxotetrahydropyran-3-yl)carbamate
  • Purity : Typically around 97% in commercial preparations .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyranones have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that certain carbamate derivatives can inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or metabolic disorders. For example, studies have demonstrated that carbamates can serve as effective inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyran ring.
  • Introduction of the tert-butyl carbamate group.
  • Purification through chromatographic techniques.

The synthesis pathway has been optimized to enhance yield and purity, making it suitable for further biological testing .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined various pyranone derivatives for their antimicrobial properties. Among these, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for this compound in developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

In another investigation, researchers focused on the enzyme inhibition capabilities of similar carbamate compounds. They found that certain derivatives could effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which is promising for neurological applications .

Data Summary Table

PropertyValue
CAS Number125982-23-2
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Purity~97%
Antimicrobial ActivityEffective against E. coli and S. aureus
Enzyme InhibitionAcetylcholinesterase inhibitor

Q & A

Q. What are the key considerations for synthesizing (S)-tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate enantioselectively?

The synthesis requires precise control of stereochemistry. A common approach involves chiral pool strategies or asymmetric catalysis. For example, sodium hydrogencarbonate and potassium bromide are used under controlled temperatures to stabilize intermediates and minimize racemization . Enantiomeric purity is critical and can be monitored via chiral HPLC or polarimetry. Post-synthetic Boc deprotection (using trifluoroacetic acid) must avoid oxo-group reactivity .

Q. How is the compound characterized structurally, and what techniques are most reliable?

  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving chiral centers and hydrogen-bonding networks .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the carbamate and tetrahydropyran ring resonances. The tert-butyl group appears as a singlet (~1.4 ppm in 1H^{1}\text{H} NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+ at m/z 216.12) and fragmentation patterns .

Q. What storage conditions are recommended to maintain compound stability?

The compound is hygroscopic and sensitive to heat. Storage at 2–8°C in a sealed, dry container under inert gas (e.g., argon) prevents hydrolysis of the carbamate group and oxidation of the tetrahydropyran ring .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

Discrepancies between X-ray (e.g., bond lengths) and NMR data (e.g., coupling constants) may arise from dynamic effects in solution vs. solid-state rigidity. Computational methods like DFT (Density Functional Theory) optimize the structure in both phases. For example, Gaussian or ORCA software can model solvation effects and compare with experimental JJ-values . SHELX refinement parameters (e.g., ADPs) should be cross-validated with NMR-derived torsional angles .

Q. What strategies optimize synthetic routes to improve yield without compromising stereochemistry?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the oxo group while minimizing side reactions .
  • Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity during ring closure .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps like Boc protection, minimizing thermal degradation .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

  • Oxidation : The oxo group reacts with m-CPBA (meta-chloroperbenzoic acid) to form epoxides, useful for derivatization .
  • Reduction : NaBH4_4 selectively reduces the oxo group to a hydroxyl, but LiAlH4_4 may over-reduce the carbamate .
  • Nucleophilic substitution : The tert-butyl carbamate undergoes SN2 displacement with amines (e.g., benzylamine) in DMSO at 60°C .

Q. What computational methods predict biological interactions of this compound?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450. The oxo group forms hydrogen bonds with catalytic residues (e.g., Tyr-96 in CYP3A4), while the carbamate modulates binding affinity. QSAR models correlate logP values (~1.8) with membrane permeability .

Structural Analogs and Comparative Data

Compound NameCAS NumberKey DifferencesBiological Relevance
(R)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate125982-23-2Enantiomeric configurationAltered pharmacokinetics in chiral environments
tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate603130-24-1Hydroxymethyl vs. oxo groupIncreased solubility but reduced metabolic stability
tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamateN/AAmino substitutionEnhanced enzyme inhibition (e.g., proteases)

Methodological Notes

  • Contradiction Management : If synthetic yields vary between batches, TLC monitoring (silica gel, ethyl acetate/hexane) identifies intermediates. Adjust reaction stoichiometry (e.g., 1.2 eq Boc anhydride) to suppress diastereomer formation .
  • Safety : The compound’s hazard profile (H302, H315) mandates fume hood use during handling .

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